Cas no 484022-70-0 (8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide)

8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with a thiazole moiety, exhibiting potential as a versatile intermediate in medicinal chemistry and pharmaceutical research. Its structural features, including the methoxy-substituted coumarin core and the 4-methylthiazol-2-yl carboxamide group, contribute to its utility in designing bioactive compounds. This compound may serve as a scaffold for developing enzyme inhibitors or receptor modulators due to its ability to interact with biological targets. Its well-defined chemical structure ensures reproducibility in synthesis, making it suitable for structure-activity relationship (SAR) studies. The presence of both electron-donating and heterocyclic components enhances its potential for further functionalization, supporting diverse applications in drug discovery and biochemical research.
8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide structure
484022-70-0 structure
Product name:8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No:484022-70-0
MF:C15H12N2O4S
MW:316.331782341003
CID:6786034
PubChem ID:862275

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • STL145868
    • CS-0361154
    • 484022-70-0
    • AKOS005715025
    • 8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
    • BS-10214
    • 8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide
    • 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
    • Oprea1_869031
    • F5791-1645
    • starbld0008149
    • Inchi: 1S/C15H12N2O4S/c1-8-7-22-15(16-8)17-13(18)10-6-9-4-3-5-11(20-2)12(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18)
    • InChI Key: POIRUCDDEKPQOY-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1NC(C1C(=O)OC2C(=CC=CC=2C=1)OC)=O

Computed Properties

  • Exact Mass: 316.05177804g/mol
  • Monoisotopic Mass: 316.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106Ų

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431824-1g
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
484022-70-0 98%
1g
¥6258.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431824-100mg
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
484022-70-0 98%
100mg
¥2156.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431824-10g
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
484022-70-0 98%
10g
¥17512.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431824-5g
8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
484022-70-0 98%
5g
¥10626.00 2024-05-12

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Related Literature

Additional information on 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Comprehensive Overview of 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 484022-70-0)

8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 484022-70-0, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of coumarin derivatives, which are widely studied for their diverse biological activities. The presence of a methoxy group at the 8-position and a 4-methylthiazole moiety attached via a carboxamide linkage contributes to its unique chemical and pharmacological properties. Researchers are particularly interested in its potential applications as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in drug discovery targeting chronic diseases and cancer therapeutics.

The structural complexity of 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide makes it a subject of interest in medicinal chemistry. Its chromene core is known for its fluorescent properties, which are exploited in bioimaging and molecular probes. Recent studies have explored its role in modulating cell signaling pathways, particularly those involving protein kinases, which are critical in cancer research and neurodegenerative diseases. This aligns with the growing demand for targeted therapies and precision medicine, topics frequently searched in academic and medical databases.

From a synthetic perspective, the compound's carboxamide linkage and thiazole ring enhance its stability and bioavailability, making it a promising candidate for drug development. The methoxy group further influences its lipophilicity and metabolic stability, key factors in pharmacokinetics. These attributes are often discussed in forums and publications focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a hot topic in pharmaceutical sciences.

In addition to its therapeutic potential, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is also investigated for its antioxidant and antimicrobial properties. The rise of antibiotic resistance has spurred interest in novel compounds with broad-spectrum activity, and this molecule's heterocyclic framework positions it as a viable candidate. Such applications resonate with global health concerns, frequently searched under terms like "new antimicrobial agents" or "alternative antibiotics."

The compound's CAS No. 484022-70-0 is often referenced in patent literature and academic journals, highlighting its commercial and scientific relevance. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization, which are topics of interest for organic chemists and process engineers. Discussions around green chemistry and sustainable synthesis methods further elevate its profile in contemporary research.

Given the increasing focus on personalized medicine and biomarker discovery, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide may also find applications in diagnostics. Its fluorescence emission properties could be harnessed for early disease detection, a trending area in biomedical engineering. This aligns with frequent searches for "non-invasive diagnostic tools" and "fluorescence-based sensors."

In summary, 8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 484022-70-0) represents a multifaceted compound with significant potential in drug discovery, bioimaging, and antimicrobial research. Its structural features and biological activities make it a valuable subject for ongoing and future studies, addressing some of the most pressing challenges in modern healthcare and biotechnology.

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